molecular formula C12H16NO9P B1203583 N-(5-phospho-beta-D-ribosyl)anthranilic acid

N-(5-phospho-beta-D-ribosyl)anthranilic acid

Cat. No. B1203583
M. Wt: 349.23 g/mol
InChI Key: PMFMJXPRNJUYMB-GWOFURMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-phospho-beta-D-ribosyl)anthranilic acid is a ribose monophosphate and a N-glycosyl compound. It derives from an anthranilic acid. It is a conjugate acid of a N-(5-phosphonato-beta-D-ribosyl)anthranilate.

Scientific Research Applications

  • Allergic Reactions and Antiallergic Properties :

    • Koda et al. (1976) discussed the inhibition of hypersensitivity reactions by N-(3',4'-dimethoxycinnamoyl) anthranilic acid (N-5'), noting its potential application in treating certain allergic-related diseases, particularly asthma caused by reaginic antibody (Koda, Nagai, Watanabe, Yanagihara, & Sakamoto, 1976).
  • Tryptophan Biosynthesis :

    • Creighton (1968) detailed a method for preparing N-(5'-phosphoribosyl)anthranilic acid in solution, an intermediate in tryptophan biosynthesis, suitable for enzymatic analysis (Creighton, 1968).
  • Inhibition of Histamine Release :

    • Koda et al. (1985) explored the inhibition mechanism of histamine release by N-(3,4-Dimethoxycinnamoyl) anthranilic acid (N-5'), revealing its interference with the energy-requiring system and/or Ca++ influx in mast cells (Koda, Kurashina, & Nakazawa, 1985).
  • Herbicide Inhibition :

    • Steinrücken and Amrhein (1980) found that the herbicide glyphosate inhibits the enzymatic conversion of shikimic acid to anthranilic acid, demonstrating its potent inhibition of 5-enolpyruvyl-shikimic acid-3-phosphate synthase (Steinrücken & Amrhein, 1980).
  • Enzyme Structure and Function :

    • Wilmanns et al. (1992) described the three-dimensional structure of the bifunctional enzyme N-(5'-phosphoribosyl)anthranilate isomerase from Escherichia coli, refined at 2.0 A resolution, providing insights into the enzyme's shape and active sites (Wilmanns, Priestle, Niermann, & Jansonius, 1992).
  • Copper-Catalyzed Amination :

    • Wolf et al. (2006) discussed a copper-catalyzed cross-coupling procedure for amination of 2-bromobenzoic acids, creating N-aryl and N-alkyl anthranilic acid derivatives, with potential applications in fluorosensing and selective fluorescence quenching (Wolf, Liu, Mei, August, & Casimir, 2006).
  • Synthesis of Tryptophan Path Intermediate :

    • Doy (1966) detailed the chemical synthesis of the tryptophan path intermediate l-(o-Carboxyphenylamino)-l-deoxy-D-ribulose 5-Phosphate, providing an important contribution to understanding tryptophan biosynthesis (Doy, 1966).

properties

Product Name

N-(5-phospho-beta-D-ribosyl)anthranilic acid

Molecular Formula

C12H16NO9P

Molecular Weight

349.23 g/mol

IUPAC Name

2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]amino]benzoic acid

InChI

InChI=1S/C12H16NO9P/c14-9-8(5-21-23(18,19)20)22-11(10(9)15)13-7-4-2-1-3-6(7)12(16)17/h1-4,8-11,13-15H,5H2,(H,16,17)(H2,18,19,20)/t8-,9-,10-,11-/m1/s1

InChI Key

PMFMJXPRNJUYMB-GWOFURMSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)N[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2C(C(C(O2)COP(=O)(O)O)O)O

synonyms

N-(5'-phosphoribosyl)anthranilate
NPRAT

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-phospho-beta-D-ribosyl)anthranilic acid
Reactant of Route 2
N-(5-phospho-beta-D-ribosyl)anthranilic acid
Reactant of Route 3
N-(5-phospho-beta-D-ribosyl)anthranilic acid
Reactant of Route 4
N-(5-phospho-beta-D-ribosyl)anthranilic acid
Reactant of Route 5
N-(5-phospho-beta-D-ribosyl)anthranilic acid
Reactant of Route 6
N-(5-phospho-beta-D-ribosyl)anthranilic acid

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